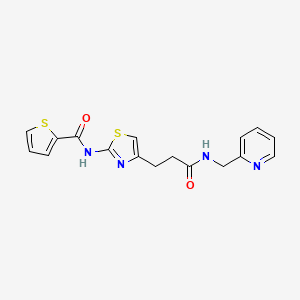

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its complex structure that includes a thiophene-2-carboxamide moiety. This type of structure is often explored for its potential in drug development due to the diverse biological activities exhibited by thiophene derivatives.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, N-glycosyl-thiophene-2-carboxamides have been synthesized and their effects on cell growth have been studied . Similarly, a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide compounds have been synthesized and screened for their antimicrobial and anti-inflammatory activities . These studies provide a foundation for the synthesis of complex thiophene derivatives, which likely involves multi-step organic reactions, purification, and characterization of the final product.

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been investigated through conformational analysis and X-ray crystallography . The studies have shown that the pyranose rings in these compounds adopt a 4C1 conformation and that the carbonyl oxygen and sulfur of the thiophene typically adopt an s-cis conformation. Density functional theory (DFT) and Møller-Plesset (MP2) calculations have been used to explore the geometries of these molecules, confirming the stability of the s-cis conformer over the s-trans isomer .

Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can undergo various chemical reactions, as demonstrated by the synthesis of pyrimidinone derivatives from a related compound, 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide . This compound was reacted with different reagents such as benzaldehyde, formic acid, and phenylisothiocyanate to yield a variety of heterocyclic compounds, indicating the versatility of thiophene-2-carboxamide as a precursor for heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives are influenced by their molecular structure. The presence of various functional groups such as the carboxamide, thiazole, and pyridine moieties can affect properties like solubility, melting point, and reactivity. The biological activity studies suggest that modifications to the thiophene-2-carboxamide structure, such as glycosylation or the introduction of aryl groups, can significantly impact the compound's ability to cross cell membranes and exhibit biological effects .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound has been a subject of interest in various synthetic and computational chemistry studies. One relevant research avenue involves the synthesis of similar heterocyclic compounds, which have been characterized using a range of techniques including FT-IR, NMR, and X-ray diffraction. These compounds have been explored for their potential applications in nonlinear optical (NLO) properties and molecular docking analyses, particularly for their interactions with tubulin, which may contribute to the inhibition of tubulin polymerization and exhibit anticancer activity (Jayarajan et al., 2019).

Biological Activity and Application

Another avenue explores the synthesis of novel heterocyclic compounds, including those with selenium, for dyeing polyester fibers. These compounds have demonstrated high efficiency based on in vitro screenings for antioxidant activity, antitumor activity against specific carcinoma cell lines, and antimicrobial activity against various pathogenic bacteria and fungi. This indicates potential applications in developing sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Anticancer and Antinociceptive Activities

Further research has been directed towards the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, showing promise in antinociceptive activity studies. This suggests potential therapeutic applications for pain management (Shipilovskikh et al., 2020). Moreover, the development of thiophene and thiazolyl-thiophene derivatives has been investigated for their anticancer activities, highlighting the versatility of similar compounds in therapeutic applications (Atta & Abdel‐Latif, 2021).

Antimicrobial Evaluation

Additionally, some compounds bearing resemblance in structural motifs have been synthesized and evaluated for their antimicrobial properties, indicating a potential for developing new antibiotic agents. This suggests the broader applicability of such compounds in addressing microbial resistance (Talupur et al., 2021).

Mecanismo De Acción

Target of action

The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .

Propiedades

IUPAC Name |

N-[4-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c22-15(19-10-12-4-1-2-8-18-12)7-6-13-11-25-17(20-13)21-16(23)14-5-3-9-24-14/h1-5,8-9,11H,6-7,10H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUOJIWQOBZGNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)

![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)